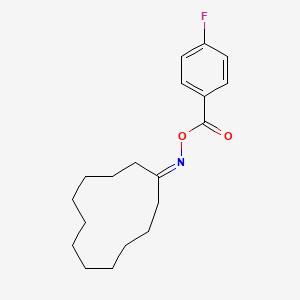

(Cyclododecylideneamino) 4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Cyclododecylideneamino) 4-fluorobenzoate” is a chemical compound with the molecular formula C19H26FNO2 . It is used for research purposes .

Chemical Reactions Analysis

Fluorinated compounds like “this compound” can undergo enzymatic defluorination . This process involves the cleavage of C–F bonds, which are the strongest bonds in organic compounds .

Scientific Research Applications

Microwave-Assisted Synthesis : A study by Getvoldsen et al. (2004) in the "Journal of Labelled Compounds and Radiopharmaceuticals" demonstrated the use of microwave-assisted cyclocondensation of 1,2-diaminobenzene with [4-18F]fluorobenzoic acid. This process is significant in synthesizing building blocks for various endogenous and pharmaceutical compounds (Getvoldsen et al., 2004).

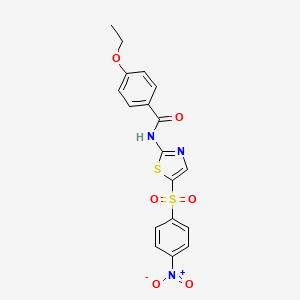

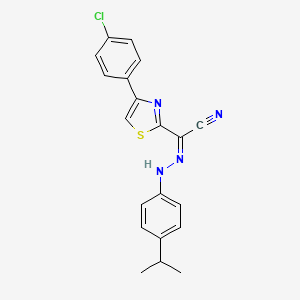

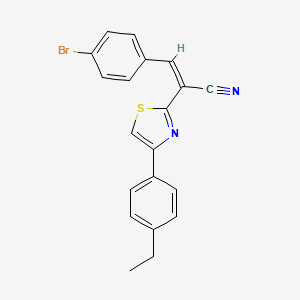

Antiproliferative Effects : Uremis et al. (2017) synthesized a new class of compounds from the reaction of 10-(4-substitutedbenzylidene)bicyclo[6.2.0]decan-9-ones with 2-aminothiophenol, showing significant antiproliferative activity against various cancer cell lines. This research highlights the potential of using 4-fluorobenzoate derivatives in cancer treatment (Uremis et al., 2017).

Bacterial Degradation Pathways : Oltmanns et al. (1989) in "Applied and Environmental Microbiology" investigated the bacterial degradation of 4-fluorobenzoate. They isolated several bacterial strains capable of using 4-fluorobenzoic acid as their sole carbon and energy source, suggesting a new pathway for the degradation of 4-fluorobenzoate (Oltmanns et al., 1989).

Improving Drug Properties : García et al. (2014) in "PLoS ONE" explored the use of modified β-cyclodextrin inclusion complex with albendazole, a drug for gastrointestinal infections. The study demonstrated that incorporating cyclodextrin derivatives can notably improve the physicochemical properties of hydrophobic drugs, suggesting potential applications in drug formulation (García et al., 2014).

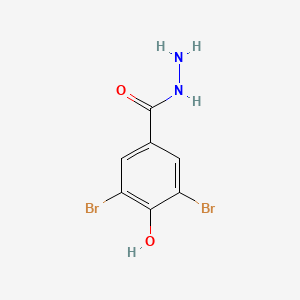

Antimicrobial Activity : Research by Rollas et al. (2002) in "Farmaco" showed the preparation of hydrazide hydrazones and 1,3,4-oxadiazolines of 4-fluorobenzoic acid hydrazide, which exhibited potential antimicrobial properties against various bacterial and fungal strains (Rollas, Gulerman, & Erdeniz, 2002).

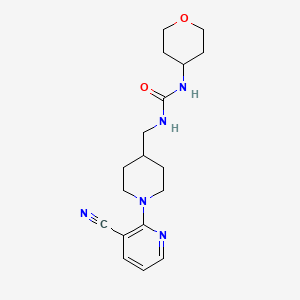

Search for Biologically Active Compounds : A study by Issayeva et al. (2019) in the "Eurasian Chemico-Technological Journal" discussed the introduction of fluorine atoms into the structures of N-ethoxyethylpiperidines, leading to the manifestation of antimicrobial activity. This research opens avenues for developing new antimicrobial agents (Issayeva et al., 2019).

Future Directions

properties

IUPAC Name |

(cyclododecylideneamino) 4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FNO2/c20-17-14-12-16(13-15-17)19(22)23-21-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15H,1-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSMOSKBBZCJAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NOC(=O)C2=CC=C(C=C2)F)CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2370960.png)

![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)